2-Bromo-3-methoxynaphthalene
Overview
Description
2-Bromo-3-methoxynaphthalene is a compound of interest in various fields of chemistry and pharmacology due to its potential applications as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. The compound has been studied for its spectroscopic properties, synthetic pathways, molecular structure, chemical reactivity, and physical and chemical properties. It has shown promise as an anti-cancer agent and has been utilized as a fluorescent labeling reagent for HPLC analysis of carboxylic acids .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxynaphthalene and its derivatives has been approached through various methods. One study reports the total synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from a methoxymethyl-substituted aryl methyl ether, highlighting the potential for regioselective demethylation . Another study describes the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent, indicating its reactivity with carboxylic acids to form fluorescent esters . Additionally, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones, has been achieved using 1-methoxynaphthalene as a starting material . A practical synthesis of 2-Bromo-6-methoxynaphthalene, closely related to the compound of interest, has been developed as an intermediate for non-steroidal anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxynaphthalene has been analyzed using spectroscopic techniques. The vibrational, electronic, and charge transfer studies were conducted using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. Theoretical and experimental investigations on FT-IR and FT Raman were executed, and the molecular structure was characterized by the distribution of electron density and the identification of reactive sites .
Chemical Reactions Analysis
The chemical reactivity of 2-Bromo-3-methoxynaphthalene has been explored through various reactions. A novel rearrangement reaction has been reported, converting a related compound into a diacid structure, indicating the importance of the methoxy group and the carboxy function at C-6 for the rearrangement . Synthesis of derivatives has also been achieved by bromination and subsequent reactions with sodium methoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methoxynaphthalene have been deduced from its molecular structure and reactivity. The compound exhibits an energy gap of 4.208 eV, indicating its stability. The molecular electrostatic potential, electron localization function, and Fukui calculations predict electrophilic and nucleophilic sites, which are crucial for understanding its reactivity. The compound's suitability as a pharmaceutical product is supported by its drug-like properties and a softness value that indicates a less toxic nature . The compound's crystalline form at low temperatures has been characterized as nearly planar, with the methoxy group adopting a syn-periplanar conformation .
Scientific Research Applications
Synthesis and Industrial Applications
2-Bromo-3-methoxynaphthalene is a significant compound in the synthesis of various pharmaceuticals and chemicals. For instance, Xu and He (2010) described its use as an intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. They highlighted different synthetic procedures and environmental concerns associated with some of the reagents used, pointing towards the need for safer and more environmentally friendly methods (Wei-Ming Xu & Hong-Qiang He, 2010).
Analytical Chemistry Applications
In analytical chemistry, 2-Bromo-3-methoxynaphthalene has been used as a pre-chromatographic fluorescent labelling reagent. Cavrini et al. (1993) utilized it for the high-performance liquid chromatographic (HPLC) analysis of bile acids, demonstrating its effectiveness in determining specific acids in pharmaceutical formulations and human bile samples (V. Cavrini et al., 1993).
Potential in Cancer Treatment
A study by Saji et al. (2021) explored the potential of 2-Bromo-3-methoxynaphthalene as an anti-cancer drug. They conducted vibrational, electronic, and charge transfer studies on the compound, finding it satisfies drug-like properties and exhibits anti-cancer activities. The study highlights its potential use in pharmaceuticals and its low toxic nature (Rinnu Sara Saji et al., 2021).
Environmental Considerations in Synthesis
Yadav and Salunke (2013) investigated the use of 2-Bromo-3-methoxynaphthalene in the context of environmentally friendly synthesis processes. They studied the catalytic methylation of 2-naphthol using dimethyl carbonate, a greener alternative to traditional methods, demonstrating its application in the production of naproxen (G. Yadav & Jeetendra Y. Salunke, 2013).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAPZPJQVMNTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537945 | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxynaphthalene | |
CAS RN |
68251-77-4 | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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